molecular formula C13H9FO2S B2516284 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 929975-30-4

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B2516284
CAS No.: 929975-30-4
M. Wt: 248.27
InChI Key: XTWCWHWCDDPEAK-SOFGYWHQSA-N
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Description

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a fluorophenyl group and a prop-2-enoic acid moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced alkenes.

    Substitution: Halogenated, nitrated, or other substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of both a fluorophenyl group and a prop-2-enoic acid moiety. This combination provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other thiophene derivatives.

Properties

IUPAC Name

(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCWHWCDDPEAK-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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